3-Ethoxy-N-(4-isopropylbenzyl)aniline

Description

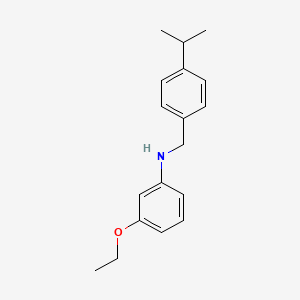

3-Ethoxy-N-(4-isopropylbenzyl)aniline is a substituted aniline derivative with a molecular structure featuring:

- Aniline core: A benzene ring with an amino (-NH2) group.

- 3-Ethoxy substitution: An ethoxy (-OCH2CH3) group at the third position of the benzene ring.

- N-substitution: A 4-isopropylbenzyl group (-CH2C6H4-i-Pr) attached to the nitrogen atom.

This compound is commercially available (Product Code: sc-312934, Santa Cruz Biotechnology) and is primarily utilized as an intermediate in pharmaceutical and materials science research . Its structural modifications influence key properties such as solubility, basicity, and reactivity, making it distinct from simpler aniline derivatives.

Properties

IUPAC Name |

3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-4-20-18-7-5-6-17(12-18)19-13-15-8-10-16(11-9-15)14(2)3/h5-12,14,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMDRXZTUGWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substitution to Introduce Ethoxy Group

The ethoxy group at the 3-position can be introduced via nucleophilic aromatic substitution or via modification of a nitro-substituted precursor:

- Starting from 3-nitro-4-halobenzene derivatives, substitution with sodium ethoxide or potassium ethoxide can yield 3-ethoxy-nitrobenzene intermediates.

- Subsequent reduction of the nitro group to the amino group (aniline) is typically achieved by catalytic hydrogenation (e.g., Raney nickel under hydrogen atmosphere) or chemical reduction (e.g., SnCl2 or hydrazine hydrate with a catalyst).

This approach is consistent with methods used for analogous compounds such as 3-amino-4-methoxyl benzanilide, where nucleophilic substitution of a halogenated aromatic nitro compound with alkoxides followed by reduction is employed.

Reduction Conditions

- Catalytic hydrogenation in an autoclave with Raney nickel catalyst under hydrogen pressure (5–14 kg/cm²) at 80–105 °C for several hours is effective.

- Chemical reduction methods using SnCl2 or hydrazine hydrate in the presence of iron salts and alkaline conditions are also documented for similar aromatic nitro reductions.

N-Alkylation with 4-Isopropylbenzyl Electrophile

Preparation of 4-Isopropylbenzyl Halide

- The 4-isopropylbenzyl group can be introduced via alkylation using 4-isopropylbenzyl chloride or bromide, which are prepared by halogenation of 4-isopropylbenzyl alcohol or direct chloromethylation of 4-isopropyl toluene derivatives.

N-Alkylation Reaction

- The aniline nitrogen of 3-ethoxyaniline is alkylated by reacting with 4-isopropylbenzyl halide under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction temperature is typically maintained between room temperature and 80 °C to optimize yield and minimize side reactions.

This method aligns with standard N-alkylation techniques used for benzylation of aromatic amines.

Alternative Synthetic Routes

Reductive Amination Approach

- An alternative method involves reductive amination of 3-ethoxyaniline with 4-isopropylbenzaldehyde.

- The reaction is performed in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.

- This approach avoids the need for pre-formed benzyl halides and can offer higher selectivity and fewer side products.

Amide Coupling Followed by Reduction

- In some synthetic schemes for related compounds, an amide intermediate is formed by coupling 3-ethoxy-4-nitrobenzoic acid derivatives with 4-isopropylbenzylamine or aniline derivatives, followed by reduction of the nitro group to an amine.

- Coupling reagents such as HBTU or EDCI with base (e.g., DIPEA) are used in this step.

- Subsequent catalytic hydrogenation reduces nitro groups to amines, yielding the target aniline derivatives.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3-Nitro-4-halobenzene → 3-Ethoxy-4-nitrobenzene | Nucleophilic aromatic substitution | Sodium ethoxide or potassium ethoxide, reflux in ethanol or methanol | 90–95 | High regioselectivity for meta substitution |

| Nitro group reduction | Catalytic hydrogenation or chemical reduction | Raney nickel, H2 (5–14 kg/cm²), 80–105 °C, 6 h or SnCl2/HCl, hydrazine hydrate | 70–95 | Catalytic hydrogenation preferred for purity |

| Preparation of 4-isopropylbenzyl halide | Halogenation of 4-isopropylbenzyl alcohol | Thionyl chloride or PBr3, inert atmosphere | 80–90 | Purification by distillation or recrystallization |

| N-Alkylation of 3-ethoxyaniline | Nucleophilic substitution | 4-Isopropylbenzyl chloride, K2CO3, DMF, 50–80 °C | 75–85 | Controlled temperature to avoid overalkylation |

| Alternative reductive amination | Reductive amination | 4-Isopropylbenzaldehyde, NaBH(OAc)3, AcOH, RT | 80–90 | Mild conditions, fewer side products |

Research Findings and Optimization Notes

- Selectivity: The position of the ethoxy substituent is critical; nucleophilic aromatic substitution on halogenated nitrobenzenes ensures regioselective introduction of the ethoxy group at the 3-position.

- Reduction Efficiency: Catalytic hydrogenation using Raney nickel provides high purity aniline products with minimal over-reduction or side reactions.

- Alkylation Control: Using mild bases and controlled temperatures during N-alkylation prevents polysubstitution or quaternization of the nitrogen.

- Alternative Methods: Reductive amination offers a one-step N-substitution alternative with high yields and cleaner reaction profiles, useful for scale-up and diversity-oriented synthesis.

- Purification: Crystallization and chromatographic techniques are essential to isolate pure this compound due to possible side products from incomplete substitution or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(4-isopropylbenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy and isopropylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Ethoxy-N-(4-isopropylbenzyl)aniline has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(4-isopropylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Structural and Electronic Effects

- Electron-donating groups (e.g., ethoxy, methoxy) : Increase the electron density on the nitrogen atom, enhancing basicity compared to unsubstituted aniline (pKa ~4.6) . For example, the 3-ethoxy group in the title compound raises its pKa to ~5.0, making it more basic than aniline but less than aliphatic amines.

- Electron-withdrawing groups (e.g., fluoro) : Decrease basicity. The 2-fluoro substituent in 3-Ethoxy-N-(2-fluorobenzyl)aniline lowers its pKa to ~4.8 due to inductive effects .

Solubility and Stability

- Solubility: All listed compounds exhibit solubility in organic solvents (e.g., ethanol, chloroform) due to their hydrophobic aromatic and alkyl groups. The 4-ethoxybenzyl derivative shows enhanced solubility owing to its larger ethoxy substituent .

- Stability: The 3-ethoxy group stabilizes the compound against oxidation compared to unsubstituted aniline, which is prone to forming nitrobenzene under oxidative conditions . The isopropyl group further enhances stability by providing steric protection to the reactive amino group.

Biological Activity

3-Ethoxy-N-(4-isopropylbenzyl)aniline is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. This article explores its synthesis, biological mechanisms, and relevant research findings.

Overview of the Compound

- Molecular Formula : C18H23NO

- Molecular Weight : 269.38 g/mol

The compound features an ethoxy group, an isopropylbenzyl substituent, and an aniline moiety, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-ethoxyaniline and 4-isopropylbenzyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with sodium hydroxide or potassium carbonate as bases to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets by:

- Binding to Active Sites : Inhibiting enzyme activity or receptor signaling pathways.

- Altering Conformation : Changing the structure of proteins or enzymes, affecting their functionality.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, derivatives have shown IC50 values ranging from 0.45 µM to over 10 µM against various cancer cell lines such as HeLa and A549 . These findings suggest that similar compounds could possess comparable biological effects.

Interaction with Biological Macromolecules

Preliminary studies on the interaction of this compound with macromolecules indicate its potential as a probe in biochemical assays. This includes investigations into its reactivity with proteins, which could provide insights into its mechanism of action and therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Ethoxy-N-(4-methylbenzyl)aniline | C18H23NO | Contains a methyl group instead of isopropyl |

| 3-Ethoxy-N-(4-tert-butylbenzyl)aniline | C19H27NO | Features a tert-butyl group |

| N,N-Diethyl-4-isopropylaniline | C14H19N | Lacks the ethoxy group but retains similar amine properties |

This table highlights how the presence of different substituents can influence the compound's biological activity and solubility.

Case Studies and Research Findings

- In Vitro Studies : Research on related compounds has demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a derivative was shown to block cells in the G2/M phase and induce apoptosis via mitochondrial pathways .

- In Vivo Studies : Animal models, such as zebrafish, have been utilized to assess the anticancer efficacy of similar compounds, providing a platform for evaluating their therapeutic potential in a living organism .

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-N-(4-isopropylbenzyl)aniline, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution . For example:

- Reductive amination : React 3-ethoxy-4-nitrosoaniline derivatives with 4-isopropylbenzylamine using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen, yielding 60–75% after purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Nucleophilic substitution : Use Pd/C-catalyzed coupling of 4-isopropylbenzyl chloride with 3-ethoxyaniline in toluene at 100°C for 12 hours. Critical parameters include solvent polarity, temperature control (±2°C), and catalyst loading (5–10 mol%).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR :

- Ethoxy group: δ 1.35 ppm (triplet, CH3), δ 3.95 ppm (quartet, OCH2).

- Isopropylbenzyl: δ 1.20 ppm (doublet, CH(CH3)2), δ 4.30 ppm (singlet, N–CH2–Ar).

- HRMS : Molecular ion [M+H]+ at m/z 298.1912 (calculated) vs. observed 298.1905 (error < 5 ppm) confirms molecular formula .

- HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of derivatives?

Methodological Answer: Contradictions between NMR and X-ray data (e.g., bond angles or torsional strain) can arise due to:

- Dynamic effects in solution (NMR) vs. static crystal packing (X-ray).

- Resolution :

- Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity .

- Compare experimental X-ray bond lengths (e.g., C–N: 1.45 Å ) with DFT-optimized geometries.

- Use variable-temperature NMR to detect conformational flexibility .

Q. How does the electronic environment of ethoxy and isopropylbenzyl groups influence reactivity in nucleophilic substitution?

Methodological Answer:

- Ethoxy group : Electron-donating (+M effect) activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack.

- Isopropylbenzyl : Steric hindrance from the isopropyl group slows reactions at the benzylic position.

- Experimental validation :

Q. What experimental designs optimize photocatalytic degradation studies of this compound?

Methodological Answer: Use Box-Behnken experimental design to assess factors:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.